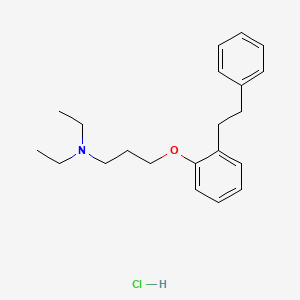
1-Propanamine, N,N-diethyl-3-(2-(2-phenylethyl)phenoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, N,N-diethyl-3-(2-(2-phenylethyl)phenoxy)-, hydrochloride is a chemical compound with a complex structure that includes an amine group, phenyl groups, and an ether linkage. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, N,N-diethyl-3-(2-(2-phenylethyl)phenoxy)-, hydrochloride typically involves multiple steps. One common method includes the reaction of N,N-diethyl-1-propanamine with 2-(2-phenylethyl)phenol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to achieve high purity levels of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanamine, N,N-diethyl-3-(2-(2-phenylethyl)phenoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce corresponding oxides, while substitution reactions can yield various substituted derivatives.
Applications De Recherche Scientifique
1-Propanamine, N,N-diethyl-3-(2-(2-phenylethyl)phenoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-Propanamine, N,N-diethyl-3-(2-(2-phenylethyl)phenoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-diethyl-3-(2-(2-phenylethyl)phenoxy)propan-1-amine
- N,N-dimethyl-3-(2-(2-phenylethyl)phenoxy)propan-1-amine
Uniqueness
1-Propanamine, N,N-diethyl-3-(2-(2-phenylethyl)phenoxy)-, hydrochloride is unique due to its specific structural features, such as the presence of both diethylamine and phenoxy groups
Propriétés
Numéro CAS |
72278-91-2 |
|---|---|
Formule moléculaire |
C21H30ClNO |
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
N,N-diethyl-3-[2-(2-phenylethyl)phenoxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c1-3-22(4-2)17-10-18-23-21-14-9-8-13-20(21)16-15-19-11-6-5-7-12-19;/h5-9,11-14H,3-4,10,15-18H2,1-2H3;1H |
Clé InChI |
ZUWLRKCAEMKWOY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCOC1=CC=CC=C1CCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


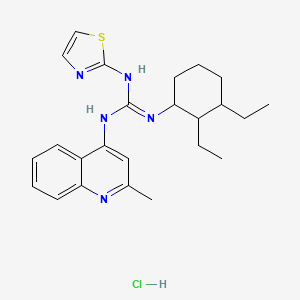
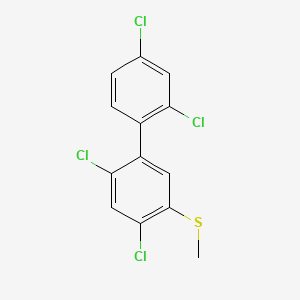
![1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine](/img/structure/B14474362.png)
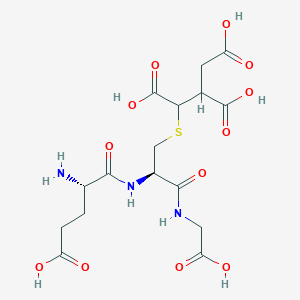
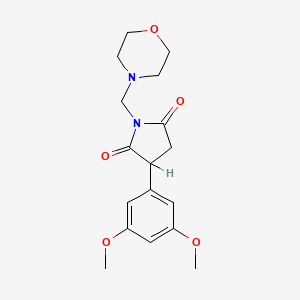

![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)
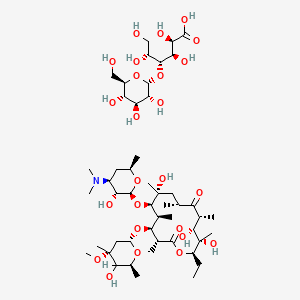
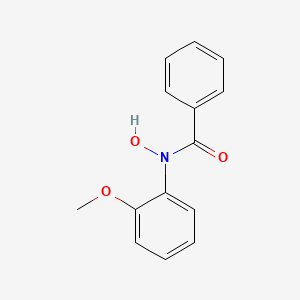
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)

![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)
![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)

